molecular formula C14H19NO2 B3047652 Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 142977-32-0

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3047652
CAS No.: 142977-32-0
M. Wt: 233.31 g/mol
InChI Key: GIWHBJSOVUGNAU-UHFFFAOYSA-N
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Description

This compound serves as a critical intermediate in synthesizing HIV protease inhibitors such as BMS-186318 and Atazanavir . Its stereochemical configuration, specifically the (1S,2R) diastereomer, is essential for biological activity.

Properties

IUPAC Name

tert-butyl N-benzyl-N-ethenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-15(13(16)17-14(2,3)4)11-12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWHBJSOVUGNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456245
Record name tert-Butyl benzyl(ethenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142977-32-0
Record name tert-Butyl benzyl(ethenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols under esterification conditions. One common method is the reaction of phenylmethyl isocyanate with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carbamate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamate compounds.

Scientific Research Applications

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The ethenyl group allows for covalent bonding with target molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Carbamic acid esters vary significantly in substituents, influencing reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Applications Synthesis Method Stereoselectivity/ee Safety/Toxicity Notes
Target Compound (Ethenyl(phenylmethyl)- tert-butyl ester) Tert-butyl ester, phenylmethyl ethenyl group HIV protease inhibitors (Atazanavir) Microbial reduction (Rhodococcus sp.) >99.4% ee Limited data; handle per SDS guidelines
Ethyl carbamate (Urethane) Ethyl ester Solvent, former medical use (sedative) Chemical synthesis (ethanol + urea) N/A Carcinogenic (IARC Group 2A)
Boc-diallylamine Di-2-propenyl groups, tert-butyl ester Peptide synthesis, protecting group Chemical alkylation N/A Moderate hazards (flammable)
Methylphenyl-carbamic ester of 3-oxyphenyl-trimethylammonium Methylphenyl ester, quaternary ammonium Cholinergic activity (intestinal peristalsis) Esterification of phenol derivatives Low ee High acute toxicity
Carbamic acid, [(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]- tert-butyl ester Nitro group, hydroxy substituent Intermediate for HIV protease inhibitors NaBH₄ reduction in alcohol/halogenated solvent >99% chiral purity Requires cold handling (-15°C to 0°C)

Key Differentiators of the Target Compound

Substituent Effects

  • Tert-butyl ester : Provides steric hindrance, enhancing stability against hydrolysis compared to ethyl or methyl esters .
  • Phenylmethyl ethenyl group : Facilitates binding to HIV protease’s hydrophobic pockets, critical for antiviral activity .

Pharmacological Specificity

Unlike simpler carbamates (e.g., ethyl carbamate), the target compound’s complex structure enables targeted inhibition of viral enzymes. Analogues lacking the tert-butyl group or chiral centers show reduced efficacy or off-target effects .

Biological Activity

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester (CAS Number: 142977-32-0) is a chemical compound that has garnered interest in various fields including medicinal chemistry and organic synthesis. This compound is an ester derivative of carbamic acid characterized by its unique molecular structure which enables diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol

The compound features an ethenyl group attached to a phenylmethyl moiety along with a 1,1-dimethylethyl ester group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethenyl group allows for covalent bonding with target molecules, enhancing the compound's efficacy and specificity. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.

1. Medicinal Chemistry

Carbamic acid esters are recognized for their role as prodrugs or drug delivery agents. The compound has been investigated for its potential in drug development due to its stability and ability to permeate biological membranes .

2. Insecticidal Properties

Research indicates that certain carbamic acid esters exhibit insecticidal properties, making them valuable in agricultural applications. They have been noted for their effectiveness against various pests while maintaining low toxicity to mammals .

Case Study: Biocatalytic Synthesis

A study highlighted the use of microbial cultures such as Rhodococcus and Streptomyces in the biocatalytic synthesis of chiral intermediates involving carbamic acid derivatives. These microorganisms demonstrated high yields and enantiomeric purity when converting specific substrates into valuable pharmaceutical intermediates .

Research Findings

  • Enzyme Interaction : The compound has shown potential in modulating enzyme activity. For instance, it can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or metabolic disorders.
  • Synthesis of Chiral Compounds : The ability to produce single enantiomers of drug intermediates through biocatalysis has been emphasized, showcasing the compound's utility in developing more effective pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Carbamic acid, phenyl-, 1-methylethyl esterPhenyl group instead of ethenylSimilar enzyme interactions
Carbamic acid, phenyl-, ethyl esterEthyl group instead of dimethylethylLess reactive than ethenyl derivative
Carbamic acid, phenyl-, methyl esterMethyl group instead of dimethylethylReduced biological activity compared to ethenyl

The unique presence of the ethenyl group in this compound enhances its reactivity compared to similar compounds, allowing for more specific interactions with biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do enzymatic methods compare to chemical approaches in stereochemical control?

Methodological Answer:
The compound is synthesized via diastereoselective reduction of its chloroketone precursor. Chemical reduction (e.g., NaBH₄ in alcohol/halogenated solvent mixtures at -15°C to 0°C) can yield the desired (1S,2R)-diastereomer but often produces undesired isomers due to poor stereocontrol . In contrast, enzymatic methods using Rhodococcus erythropolis SC 13845 or engineered ketoreductases (KREDs) achieve >99% enantiomeric excess (ee) and >98% diastereomeric purity. For example, Codexis evolved KREDs via ProSAR-driven mutagenesis to operate at 200 g/L substrate loading with 99.9% conversion .

Basic: What analytical techniques are most effective for determining diastereomeric purity and enantiomeric excess?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with polar organic mobile phases to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants and splitting patterns in 1H^1H- or 13C^{13}C-NMR to distinguish diastereomers.
  • Polarimetry : Measure optical rotation for rapid ee assessment, though this requires pure reference standards.
  • LC-MS : Combine chiral separation with mass detection to confirm molecular identity and purity.
    Patel et al. (2003) validated these methods for microbial reduction products .

Advanced: How can researchers optimize enzymatic reduction processes using engineered KREDs?

Methodological Answer:

  • Enzyme Engineering : Employ directed evolution (e.g., ProSAR libraries) to enhance stereoselectivity and activity under high substrate loads. Codexis achieved 200 g/L substrate tolerance through iterative mutagenesis .
  • Cofactor Recycling : Use isopropanol as a cosubstrate for NADP+ regeneration, minimizing cofactor input (0.01 g/L NADP+) .
  • Solvent Optimization : Water-isopropanol mixtures improve enzyme stability and substrate solubility.
  • Process Monitoring : Track reaction progress via inline HPLC to adjust enzyme loading and reaction time dynamically.

Advanced: What strategies resolve contradictions in diastereoselectivity between microbial and chemical methods?

Methodological Answer:

  • Comparative Reaction Screening : Test both NaBH₄ (chemical) and KREDs (enzymatic) under varying conditions (e.g., solvent, temperature). For example, NaBH₄ in chlorinated solvents at subzero temperatures may improve selectivity but still lag behind enzymatic ee (>99%) .
  • Mutant Strain Selection : Use R. erythropolis mutants (e.g., SC 13845) optimized for high diastereoselectivity at 60 g/L substrate input .
  • Hybrid Approaches : Combine chemical synthesis with enzymatic resolution (e.g., lipase-mediated kinetic resolution) to salvage undesired isomers .

Advanced: How to scale up bioprocesses while maintaining stereochemical integrity?

Methodological Answer:

  • Fed-Batch Fermentation : Gradually introduce substrate to avoid enzyme inhibition. Patel et al. scaled single-stage fermentation to 10 g/L substrate with 95% yield .
  • Process Intensification : Optimize aeration and agitation rates for microbial systems (e.g., Rhodococcus spp.) to enhance oxygen transfer and cell viability .
  • In Situ Product Removal : Integrate adsorption resins or membrane filtration to mitigate product inhibition during continuous processing.
  • Quality Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor ee and adjust parameters dynamically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
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Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester

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